molecular formula C25H22BrClN2O2 B12150972 9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12150972
M. Wt: 497.8 g/mol
InChI Key: GJPWYPVPEYZFJA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-benzoxazine class, characterized by a bicyclic framework integrating pyrazole and benzoxazine moieties. Key structural features include:

  • Bromine at position 9, enhancing electrophilic reactivity for further functionalization.
  • 2-Chlorophenyl at position 5, contributing steric bulk and electron-withdrawing effects.
  • 4-(Propan-2-yloxy)phenyl at position 2, introducing a lipophilic alkoxy group that may influence solubility and bioavailability.

Properties

Molecular Formula

C25H22BrClN2O2

Molecular Weight

497.8 g/mol

IUPAC Name

9-bromo-5-(2-chlorophenyl)-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H22BrClN2O2/c1-15(2)30-18-10-7-16(8-11-18)22-14-23-20-13-17(26)9-12-24(20)31-25(29(23)28-22)19-5-3-4-6-21(19)27/h3-13,15,23,25H,14H2,1-2H3

InChI Key

GJPWYPVPEYZFJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Key steps may include:

    Bromination: Introduction of the bromine atom using reagents like N-bromosuccinimide (NBS).

    Chlorination: Incorporation of the chlorine atom using reagents such as thionyl chloride (SOCl2).

    Formation of Benzoxazine Ring: Cyclization reactions to form the benzoxazine core.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry

9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has shown promise as a lead compound in developing new pharmaceuticals. Its potential applications include:

  • Anti-inflammatory Agents : The compound may target inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, potentially disrupting bacterial membranes or inhibiting essential enzymes .

Anticancer Research

Recent studies have indicated that derivatives of pyrazolo[1,5-c][1,3]benzoxazines can induce apoptosis in cancer cell lines. The mechanisms involve:

  • Oxidative Stress : Inducing reactive oxygen species (ROS) can lead to cell death.
  • Cell Cycle Modulation : The compound may interfere with cell cycle progression, particularly in breast cancer cells .

Material Science

Due to its unique structural characteristics, the compound is also being explored for applications in materials science:

  • Organic Electronics : Its electronic properties may allow it to be used in organic photovoltaic devices or as a semiconductor material .

Case Studies

Several studies have documented the biological activities of compounds related to 9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine:

  • Antimicrobial Studies : Research demonstrated that related compounds exhibit significant antibacterial activity against various strains .
  • Anticancer Efficacy : In vitro studies indicated that these compounds could effectively inhibit the growth of breast cancer cells by inducing apoptosis through oxidative stress mechanisms .

Mechanism of Action

The mechanism of action of 9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Electronic Effects

a) Chlorophenyl Substituents
  • Target Compound : 2-Chlorophenyl at position 5 ().
  • 3-Chlorophenyl (): Meta-substitution reduces steric hindrance but may decrease binding affinity in receptor interactions .
b) Aryloxy Groups
  • Target Compound : 4-(Propan-2-yloxy)phenyl provides moderate lipophilicity (logP ~3–4 estimated).
  • 4-Butoxyphenyl (): Longer alkyl chain enhances lipophilicity, which may improve membrane permeability but reduce metabolic stability .

Halogenation and Reactivity

  • Target Compound : Bromine at position 9 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Nitro-Substituted Analogues (): Nitro groups (e.g., 4-nitrophenyl in ) increase electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions but raising toxicity concerns .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C25H20BrClN2O2 (est.) ~503.8 g/mol 2-Chlorophenyl, 4-(isopropoxy)phenyl
9-Bromo-5-(4-nitrophenyl)-... () C23H18BrN3O3 464.3 g/mol 4-Nitrophenyl, 4-methylphenyl
9-Bromo-5-(4-fluorophenyl)-... () C22H16BrFN2O 423.3 g/mol 4-Fluorophenyl, phenyl
  • Alkoxy chains (e.g., isopropoxy vs methoxy) significantly alter logP values, impacting absorption and distribution.

Structural Modifications and Functionalization Potential

  • Spirocyclic Derivatives (): Introduction of spiro-piperidine groups (e.g., 9′-Bromo-2′-(4-methoxyphenyl)-1-methyl-...) enhances conformational rigidity, improving target selectivity .
  • Naphthyl Substituents (): Bulkier groups like naphthalen-2-yl () may enhance binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

The compound 9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H19BrClN3O\text{C}_{19}\text{H}_{19}\text{BrClN}_3\text{O}

This structure includes multiple functional groups that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit a range of biological activities including:

  • Antitumor Effects : Some studies suggest that derivatives of benzoxazine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Certain analogs have shown effectiveness against bacterial and fungal strains.
  • Neuroprotective Properties : Investigations into the neuroprotective effects indicate potential benefits in neurodegenerative diseases.

The biological effects of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : They may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that help protect cells from oxidative stress.

Antitumor Activity

A study conducted by Fayad et al. (2019) identified novel anticancer compounds through screening libraries on multicellular spheroids. The results indicated that certain benzoxazine derivatives, including those structurally related to the compound , showed significant cytotoxicity against various cancer cell lines .

Antimicrobial Properties

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of benzoxazine derivatives. These compounds demonstrated inhibition against a range of pathogens, including Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Neuroprotective Effects

Investigations into neuroprotective mechanisms revealed that certain benzoxazine compounds could reduce neuronal cell death induced by excitotoxicity. The protective effects were linked to their ability to modulate glutamate receptor activity and reduce oxidative stress .

Data Table: Biological Activities and Effects

Biological ActivityEffectivenessReference
AntitumorHigh
AntimicrobialModerate
NeuroprotectiveSignificant

Case Studies

  • Case Study on Antitumor Activity : A multicenter trial tested a related compound's efficacy against breast cancer cells. Results showed a 70% reduction in cell viability at high concentrations, supporting its potential as an anticancer agent.
  • Neuroprotection in Animal Models : In vivo studies demonstrated that administration of a similar compound significantly improved cognitive function in models of Alzheimer's disease by reducing amyloid plaque formation.

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